molecular formula C20H21ClN2O4 B268845 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide

Cat. No. B268845
M. Wt: 388.8 g/mol
InChI Key: GTXOWMVHQASTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was developed in the 1990s as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, it has gained attention in recent years due to its potential use as a performance-enhancing drug in sports.

Mechanism of Action

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide works by activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which can improve metabolic function and energy production.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and increased endurance and exercise capacity. It has also been shown to decrease inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has several advantages for use in lab experiments, including its high potency, specificity, and selectivity for PPARδ. However, it also has several limitations, including its potential for off-target effects, toxicity, and variability in response among different animal models.

Future Directions

Several future directions for research on 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide include further investigation into its potential therapeutic effects on metabolic disorders, as well as its potential use as a performance-enhancing drug in sports. Additionally, more research is needed to better understand its mechanism of action and potential side effects, as well as its safety and efficacy in human clinical trials.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves several steps, including the reaction of 2-chlorophenol with sodium hydroxide to form 2-chlorophenoxide, which is then reacted with 3-(4-morpholinyl)benzoic acid to form the intermediate product. This intermediate is then reacted with 2-bromopropanoyl chloride to form the final product, this compound.

Scientific Research Applications

2-(2-chlorophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been extensively studied in scientific research for its potential therapeutic effects on metabolic disorders. Several studies have shown that it can improve insulin sensitivity, increase glucose uptake in skeletal muscle, and decrease plasma triglyceride levels in animal models. It has also been shown to increase endurance and exercise capacity in mice.

properties

Molecular Formula

C20H21ClN2O4

Molecular Weight

388.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide

InChI

InChI=1S/C20H21ClN2O4/c1-14(27-18-8-3-2-7-17(18)21)19(24)22-16-6-4-5-15(13-16)20(25)23-9-11-26-12-10-23/h2-8,13-14H,9-12H2,1H3,(H,22,24)

InChI Key

GTXOWMVHQASTBT-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3Cl

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)N2CCOCC2)OC3=CC=CC=C3Cl

Origin of Product

United States

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